glycyl-L-tryptophan 2-naphthylamide

Description

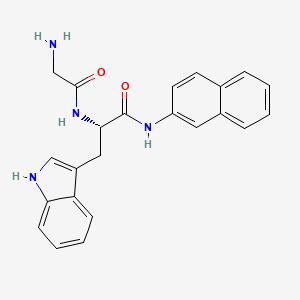

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22N4O2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C23H22N4O2/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28)/t21-/m0/s1 |

InChI Key |

OCFNAQIEUDCHBL-NRFANRHFSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |

Origin of Product |

United States |

Advanced Biochemical Synthesis and Derivatization Methodologies for Glycyl L Tryptophan 2 Naphthylamide Analogs

Synthetic Routes for Peptide-Naphthylamide Linkage Formation in Laboratory Settings

The formation of the peptide bond and the subsequent linkage to 2-naphthylamine (B18577) are central to the synthesis of glycyl-L-tryptophan 2-naphthylamide. This process typically involves a multi-step approach in a laboratory setting, beginning with the coupling of protected amino acids followed by the formation of the final amide bond.

The fundamental reaction for creating the glycyl-L-tryptophan dipeptide is the formation of a peptide bond, a process that involves a nucleophilic addition-elimination reaction between the amino group of one amino acid and the carboxyl group of another. khanacademy.org To achieve a specific sequence and prevent unwanted side reactions, protecting groups are employed for the amino and carboxyl termini that are not involved in the peptide bond formation.

A common strategy involves the use of a carbodiimide-mediated coupling. For instance, N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can be used to activate the carboxyl group of a protected glycine (B1666218) derivative, which then reacts with the amino group of a protected L-tryptophan derivative. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the peptide bond.

Protection: The amino group of glycine is protected (e.g., with a Boc or Fmoc group), and the carboxyl group of L-tryptophan is protected (e.g., as a methyl or ethyl ester).

Peptide Coupling: The protected glycine and L-tryptophan are coupled using a suitable coupling agent.

Deprotection: The C-terminal protecting group of the dipeptide is selectively removed.

Amidation: The free carboxyl group of the dipeptide is activated and reacted with 2-naphthylamine to form the naphthylamide.

Final Deprotection: The N-terminal protecting group of the dipeptide naphthylamide is removed to yield the final product.

The specific choice of protecting groups and coupling agents can be tailored to optimize the yield and purity of the final product.

| Step | Reaction | Typical Reagents | Purpose |

| 1 | N-terminal Protection of Glycine | Boc-anhydride, Fmoc-OSu | To prevent self-polymerization and direct the reaction. |

| 2 | C-terminal Protection of L-Tryptophan | Methanol/Thionyl chloride | To prevent its participation in the initial peptide bond formation. |

| 3 | Peptide Bond Formation | DCC, EDC, HOBt | To couple the protected glycine and L-tryptophan. |

| 4 | C-terminal Deprotection | NaOH, LiOH | To expose the carboxyl group for the next reaction. |

| 5 | Naphthylamide Formation | EDC/HOBt, 2-Naphthylamine | To attach the 2-naphthylamide moiety. |

| 6 | N-terminal Deprotection | Trifluoroacetic acid (for Boc), Piperidine (for Fmoc) | To yield the final this compound. |

Targeted Structural Modifications for Enhanced Substrate Properties and Probe Development

Targeted structural modifications of this compound can lead to analogs with enhanced properties, such as increased enzymatic specificity, improved fluorescence characteristics, or altered biological activity. These modifications can be introduced at various positions within the molecule.

Modifications to the tryptophan residue can have a significant impact on the molecule's properties. For example, the introduction of halogen atoms, such as fluorine or bromine, onto the indole (B1671886) ring can alter the electronic properties and bioavailability of the resulting analog. Such halogenated tryptophan derivatives can also serve as handles for further functionalization through coupling reactions. The synthesis of tryptophan analogs with extended aromatic systems, such as naphthoindole derivatives, has been explored to develop compounds with novel biological activities, including cytotoxic properties. nih.gov

The naphthylamide portion of the molecule is a key determinant of its fluorescence. Modifications to the naphthyl ring system can be used to tune the fluorescence emission wavelength and quantum yield. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission spectrum, allowing for the development of probes for multiplexed detection.

Furthermore, the peptide backbone itself can be modified. The use of non-proteinogenic amino acids in place of glycine or L-tryptophan can lead to analogs with increased resistance to proteolytic degradation.

| Modification Site | Modification | Potential Enhancement | Reference |

| Tryptophan Indole Ring | Halogenation (e.g., 5-fluoro, 6-bromo) | Altered electronic properties, increased bioavailability, handle for further functionalization. | |

| Tryptophan Indole Ring | Introduction of larger aromatic systems (e.g., naphthoindole) | Novel biological activities (e.g., cytotoxic). | nih.gov |

| Naphthylamide Ring | Introduction of electron-donating/withdrawing groups | Tuned fluorescence properties (wavelength, quantum yield). | |

| Peptide Backbone | Substitution with non-proteinogenic amino acids | Increased resistance to proteolysis. |

Isotopic or Radiochemical Labeling Strategies for Mechanistic Investigations

Isotopic labeling of this compound is a powerful tool for mechanistic studies of enzyme kinetics and for tracing the metabolic fate of the molecule. Stable isotopes such as ²H, ¹³C, and ¹⁵N can be incorporated, as well as radioisotopes.

The synthesis of isotopically labeled analogs typically starts with labeled precursors. For example, to label the glycine residue, ¹³C- or ¹⁵N-labeled glycine can be used in the synthetic route described in section 2.1. Similarly, isotopically labeled L-tryptophan can be used to introduce labels into the tryptophan portion of the molecule. rsc.orgsigmaaldrich.com

Biosynthetic methods offer an alternative and often efficient route for producing isotopically labeled amino acids. For instance, L-tryptophan can be produced with isotopic labels through enzymatic reactions. rsc.org Escherichia coli expression systems have been developed for the efficient isotopic labeling of proteins with tryptophan, and similar strategies could be adapted for the production of labeled tryptophan for synthetic purposes. nih.gov

A method for the simultaneous detection of unlabeled and ¹⁵N₂-labeled L-tryptophan and its metabolites has been developed using gas chromatography/mass spectrometry (GC/MS). nih.gov This highlights the utility of stable isotope labeling in metabolic studies.

Radiochemical labeling involves the incorporation of a radioactive isotope, such as ³H or ¹⁴C. This is often achieved by using a labeled precursor in the synthesis or through a catalytic exchange reaction. The high sensitivity of detection for radioisotopes makes them valuable for in vitro and in vivo tracing studies.

| Isotope | Labeling Strategy | Application | Reference |

| ¹³C, ¹⁵N | Use of labeled glycine or L-tryptophan in chemical synthesis. | NMR studies of enzyme-substrate interactions, mass spectrometry-based quantification. | sigmaaldrich.comisotope.com |

| ²H | Biosynthetic methods using deuterated media. | Mechanistic studies of enzyme reactions involving C-H bond cleavage. | rsc.org |

| ¹⁵N | Use of ¹⁵N-labeled precursors in biosynthesis or chemical synthesis. | Tracing nitrogen metabolism, mass spectrometry. | nih.govnih.gov |

| ³H, ¹⁴C | Use of radiolabeled precursors in chemical synthesis. | Radiometric assays, in vivo tracing studies. |

Enzymatic Interaction and Catalytic Hydrolysis Mechanisms of Glycyl L Tryptophan 2 Naphthylamide

Substrate Specificity Profiling for Peptidases and Proteases

The utility of glycyl-L-tryptophan 2-naphthylamide as a substrate is defined by its specificity profile with a range of peptidases and proteases from various biological sources.

Interaction with Lysosomal Dipeptidyl Peptidases (e.g., Cathepsin C / Dipeptidyl Amino Peptidase I)

This compound serves as a substrate for the lysosomal cysteine protease Cathepsin C, also known as Dipeptidyl Peptidase I (DPP-I). fishersci.ca Cathepsin C is a crucial enzyme involved in the activation of various serine proteases in immune cells by sequentially removing dipeptides from the N-termini of protein and peptide substrates. oaepublish.comnih.govnih.gov

The specificity of Cathepsin C accommodates dipeptide-naphthylamide substrates, particularly those with bulky hydrophobic residues at the P1 position (the second amino acid of the dipeptide). While much of the foundational research has been conducted with the analogous compound Glycyl-L-phenylalanine 2-naphthylamide (Gly-Phe-βNA), the structural similarity suggests a comparable mechanism for the tryptophan-containing variant. oaepublish.comabcam.com The enzymatic action of Cathepsin C hydrolyzes the amide bond, releasing the dipeptide and the 2-naphthylamine (B18577) group. abcam.com This hydrolysis can occur within the lysosome, and the accumulation of the hydrolysis products can lead to osmotic stress and a loss of lysosomal membrane integrity. abcam.com The interaction is guided by the enzyme's active site, where the N-terminal ammonium (B1175870) group of the substrate forms a critical salt bridge with a conserved aspartate residue (Asp1) in the enzyme's exclusion domain, a feature that orients the substrate for cleavage. oaepublish.com

Elucidation of Specificity for Glycyl-Tryptophan Arylamidases in Microbial Systems

In microbial systems, the enzymatic activity corresponding to the hydrolysis of this compound is referred to as glycyl-tryptophan arylamidase activity. This activity has been identified in various bacterial species, often as part of biochemical testing panels for microbial identification.

However, the results for this specific enzymatic activity are often variable among different species and even strains. For example, activity has been noted as a variable characteristic in certain Streptococcus and Enterococcus species. medicaljournalssweden.sepsu.edu Detailed studies focusing on the isolation, purification, and substrate specificity profiling of these specific microbial glycyl-tryptophan arylamidases are not extensively documented in the literature. The existing data primarily confirms the presence of enzymes with this capability in the microbial kingdom rather than providing a deep understanding of their kinetic properties or physiological roles. Broader studies on microbial tryptophan metabolism indicate that bacteria possess a wide array of enzymes, such as tryptophanases and aminotransferases, for processing tryptophan and its derivatives, suggesting a complex enzymatic landscape where arylamidases may play a role. google.com

Table 1: Reported Glycyl-Tryptophan Arylamidase Activity in Select Microbial Species

| Bacterial Species | Reported Activity | Reference |

| Streptococcus halichoeri | Variable | oaepublish.com |

| Streptococcus nakanoensis | Positive | abcam.cn |

| Enterococcus faecium | Positive (in a subset of strains) | psu.edu |

| Enterococcus cecorum | Positive (in a subset of strains) | nih.gov |

Broad Spectrum Analysis with Other Known or Novel Peptidases

Beyond Cathepsin C, other peptidases can also hydrolyze dipeptidyl-naphthylamide substrates. For instance, Dipeptidyl Peptidase II (DPP-II), another lysosomal enzyme, is known to cleave dipeptides from β-naphthylamide derivatives, although it is more commonly assayed with substrates like Lys-Ala-pNA. nih.gov This indicates that the reactivity of this compound is not exclusive to Cathepsin C.

Furthermore, modern proteomics and enzymology employ substrate libraries containing a wide variety of natural and unnatural amino acids linked to fluorogenic leaving groups, such as coumarin (B35378) derivatives, to perform broad-spectrum analysis of peptidase specificity. stanford.edu This approach allows for the rapid determination of the S1 pocket preferences for numerous aminopeptidases. While specific data for the large-scale screening of this compound across a wide array of peptidases is not detailed, the principle underscores that multiple enzymes could potentially exhibit activity towards this substrate, each with its own characteristic efficiency.

Detailed Kinetic Analysis of Enzyme-Substrate Interactions and Turnover Rates

A detailed kinetic analysis is essential for quantifying the efficiency of an enzyme's interaction with its substrate. This analysis typically involves determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ).

Kₘ (Michaelis-Menten Constant): This value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). It is an inverse measure of the affinity between the enzyme and the substrate; a lower Kₘ indicates a higher affinity.

k꜀ₐₜ (Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

Table 2: Illustrative Kinetic Parameters for Peptidase Activity with Arylamide Substrates This table presents example data for related enzyme-substrate systems to illustrate the type of information derived from kinetic analysis. Specific values for this compound are not provided due to a lack of available data.

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference |

| Human Dipeptidyl Peptidase II | Lys-Ala-pNA | 150 ± 12 | 16.5 ± 0.4 | nih.gov |

| Human Dipeptidyl Peptidase II | Ala-Pro-pNA | 1060 ± 110 | 1.1 ± 0.1 | nih.gov |

| Cathepsin B (Bovine) | N-α-benzoyl-D,L-arginine-2-naphthylamide | 1600 | N/A | psu.edu |

Mechanisms of 2-Naphthylamine Moiety Release and Subsequent Signal Generation

The detection of enzymatic activity using this compound relies on a two-stage process: the enzymatic release of the 2-naphthylamine moiety, followed by a chemical reaction that generates a detectable signal.

The primary event is the catalytic hydrolysis of the amide bond linking the C-terminus of the tryptophan residue to the amino group of 2-naphthylamine. This reaction is carried out by a peptidase with the appropriate specificity. The products of this enzymatic step are the free dipeptide (glycyl-L-tryptophan) and free 2-naphthylamine.

Once released, the free 2-naphthylamine serves as the reporter molecule. While 2-naphthylamine itself has intrinsic fluorescence that can be measured, its signal is often enhanced for assay purposes through a secondary chemical coupling reaction. nih.gov A common method is the azo-coupling technique, where the released aromatic amine reacts with a diazonium salt, such as Fast Garnet GBC or Fast Blue B, under specific pH conditions. google.comnih.gov This reaction forms a highly colored and stable azo dye. The intensity of the resulting color is directly proportional to the amount of 2-naphthylamine released, and therefore to the activity of the enzyme. This colorimetric signal can be quantified using a spectrophotometer or observed directly for qualitative assessments. medicaljournalssweden.segoogle.com

Applications of Glycyl L Tryptophan 2 Naphthylamide in Fundamental Enzymological Research

Development and Optimization of Quantitative Enzyme Activity Assays

A primary application of glycyl-L-tryptophan 2-naphthylamide is in the development of quantitative assays for measuring the activity of specific peptidases, particularly chymotrypsin (B1334515) and chymotrypsin-like enzymes. The principle of these assays is based on the enzymatic cleavage of the amide bond between the tryptophan residue and the 2-naphthylamine (B18577) moiety. This hydrolysis reaction releases 2-naphthylamine, a fluorescent compound. The rate of the increase in fluorescence is directly proportional to the enzymatic activity.

The development of such assays involves optimizing various parameters to ensure accurate and reproducible results. These parameters often include:

Substrate Concentration: Determining the optimal concentration of this compound is crucial. This often involves kinetic studies to determine the Michaelis-Menten constant (Km) of the enzyme for the substrate.

pH and Buffer System: The activity of enzymes is highly dependent on pH. Researchers must identify the optimal pH for the specific enzyme being studied and select a suitable buffer system to maintain that pH throughout the assay.

Temperature: Enzyme activity is also influenced by temperature. Assays are typically conducted at a constant, controlled temperature to ensure consistent results.

Detection Method: The fluorescence of the liberated 2-naphthylamine is typically measured using a fluorometer. The excitation and emission wavelengths must be optimized for maximum sensitivity.

A study on the properties of a chymotrypsin-like proteinase from the larvae of the webbing clothes moth, Tineola bisselliella, utilized this compound to determine the enzyme's kinetic properties. The research findings are summarized in the table below.

| Kinetic Parameter | Value |

| Km | 0.1 mM |

| Vmax | 1.33 µmol/min/mg |

| Optimal pH | 8.0 |

This table presents the kinetic parameters of a chymotrypsin-like proteinase from Tineola bisselliella determined using this compound as a substrate.

Characterization of Enzyme Inhibitors and Activators Utilizing this compound as a Probe

This compound is an effective tool for screening and characterizing compounds that inhibit or activate chymotrypsin-like enzymes. In these assays, the enzymatic activity is measured in the presence and absence of the compound of interest. A decrease in the rate of 2-naphthylamine release indicates inhibition, while an increase suggests activation.

This method allows for the determination of important parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For example, research on the inhibitory effects of certain compounds on chymotrypsin can be conducted using this substrate. The following table illustrates hypothetical results from such a study.

| Inhibitor | IC50 (µM) | Mechanism of Inhibition |

| Compound A | 10 | Competitive |

| Compound B | 25 | Non-competitive |

| Compound C | 5 | Uncompetitive |

This table provides a hypothetical example of the characterization of chymotrypsin inhibitors using an assay with this compound.

Investigation of Enzyme Localization and Dynamics within Cellular and Subcellular Compartments

Histochemical techniques can employ this compound to investigate the localization of peptidase activity within tissues and cells. In this method, a tissue section is incubated with the substrate. The enzyme present in the tissue cleaves the substrate, releasing 2-naphthylamine. This product can then be coupled with a diazonium salt, such as Fast Blue B, to form an insoluble, colored azo dye at the site of enzyme activity.

This technique allows for the visualization of enzyme distribution. For instance, it has been used to study the localization of chymotrypsin-like activity in the mast cells of various species. The intensity of the resulting color can provide a semi-quantitative measure of the enzyme activity in different cellular or subcellular compartments.

Comparative Enzymology Studies Across Diverse Biological Organisms and Tissues

This compound can be used as a standardized substrate to compare the activities of homologous enzymes from different organisms or tissues. By using the same assay conditions, researchers can gain insights into the evolutionary and functional differences between enzymes.

For instance, a study could compare the chymotrypsin activity in the digestive tracts of different insect species that feed on various diets. The kinetic parameters obtained using this compound as the substrate could reveal adaptations of these enzymes to their specific physiological roles.

The table below presents a hypothetical comparison of chymotrypsin activity in different tissues.

| Tissue | Specific Activity (µmol/min/mg protein) |

| Pancreas | 50.2 |

| Small Intestine | 15.8 |

| Liver | 2.1 |

This table shows a hypothetical example of comparative enzyme activity in different tissues as determined by the hydrolysis of this compound.

Utilization of Glycyl L Tryptophan 2 Naphthylamide in Advanced Cell Biology and Organelle Research

Probing Lysosomal Functionality and Membrane Permeability In Vitro

Dipeptidyl naphthylamides, such as glycyl-L-phenylalanine 2-naphthylamide (GPN), are established as valuable substrates for studying lysosomal integrity. nih.govnih.gov These compounds are cell-permeable and can diffuse into the lysosome. The core principle of their use lies in their interaction with the lysosomal cysteine protease, Cathepsin C. scbt.comoaepublish.comwikipedia.org

Cathepsin C, also known as dipeptidyl peptidase I, is a lysosomal enzyme that sequentially removes dipeptides from the N-terminus of protein substrates. oaepublish.comwikipedia.org Synthetic dipeptide derivatives like GPN serve as specific substrates for this enzyme. oaepublish.com Upon entering the lysosome, Cathepsin C hydrolyzes the bond between the dipeptide and the naphthylamide group. The resulting hydrolysis products are less able to diffuse across the lysosomal membrane. nih.gov This accumulation of hydrolysis products within the lysosome leads to an increase in osmotic pressure, ultimately causing swelling and the rupture of the lysosomal membrane. nih.govnih.gov This process, known as lysosomal membrane permeabilization (LMP), can be monitored to assess lysosomal functionality and membrane stability. nih.gov The release of lysosomal enzymes, such as N-acetylglucosaminidase, into the cytosol serves as an indicator of membrane disruption. nih.gov

While no specific studies on glycyl-L-tryptophan 2-naphthylamide were identified, its structural similarity to GPN suggests it would likely function in a comparable manner to probe lysosomal membrane permeability.

Role in Studies of Osmotic Lysis and Cellular Membrane Integrity

The mechanism of action of dipeptidyl naphthylamides is fundamentally linked to inducing osmotic lysis of lysosomes. nih.govresearchgate.net The intralysosomal accumulation of the hydrolysis products, which are osmotically active, drives the influx of water, leading to organelle swelling and rupture. nih.govnih.gov This characteristic makes these compounds useful tools for studying the principles of osmotic stress and membrane integrity specifically at the lysosomal level.

The specificity of this effect to lysosomes, as demonstrated with GPN, allows for the targeted investigation of lysosomal membrane stability under various experimental conditions. nih.gov Factors that might alter the susceptibility of lysosomes to osmotic lysis, such as the presence of other compounds or specific cellular states, could be investigated using this system.

Application in High-Throughput Screening Platforms for Modulators of Lysosomal Enzyme Activity

Cathepsin C and other lysosomal enzymes are implicated in various physiological and pathological processes, including immune responses and cancer, making them attractive targets for drug discovery. scbt.comnih.gov High-throughput screening (HTS) assays are essential for efficiently testing large libraries of chemical compounds to identify potential inhibitors or activators of these enzymes. bpsbioscience.com

Fluorogenic or chromogenic substrates are a cornerstone of HTS assays for proteases. oaepublish.com Synthetic substrates like dipeptidyl naphthylamides or similar compounds with a fluorescent reporter group are widely used. oaepublish.com In such an assay, the cleavage of the substrate by the target enzyme, such as Cathepsin C, results in the release of a fluorescent or colored molecule. The intensity of the signal is proportional to the enzyme's activity.

An HTS campaign for modulators of Cathepsin C activity would typically involve incubating the enzyme with the substrate (e.g., this compound) and a library of test compounds. A decrease in the fluorescent signal would indicate inhibition of the enzyme by the test compound, while an increase might suggest activation. These platforms are crucial for identifying lead compounds for the development of new therapeutics. bpsbioscience.com Although specific HTS assays utilizing this compound are not described in the available literature, its structural characteristics are consistent with the types of substrates used in such screening efforts. scbt.com

Analytical and Spectroscopic Methodologies Employing Glycyl L Tryptophan 2 Naphthylamide

Principles and Optimization of Fluorometric Detection Assays

Fluorometric assays using glycyl-L-tryptophan 2-naphthylamide are based on a straightforward principle: the substrate itself is non-fluorescent or weakly fluorescent, but its enzymatic cleavage yields two products: the dipeptide glycyl-L-tryptophan and the highly fluorescent molecule, 2-naphthylamide. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity.

The enzymatic reaction can be represented as: this compound + H₂O ---(Enzyme)---> Glycyl-L-tryptophan + 2-Naphthylamide

The released 2-naphthylamide can be detected by measuring its fluorescence. Optimization of these assays is critical for achieving maximum sensitivity and accuracy. Key parameters that require careful tuning include:

Excitation and Emission Wavelengths: The liberated 2-naphthylamide has characteristic excitation and emission maxima that must be used for its sensitive detection. While the exact wavelengths can vary slightly depending on the buffer and solvent environment, they are typically in the ultraviolet and visible regions, respectively.

pH and Buffer Composition: Enzyme activity is highly dependent on pH. The optimal pH for the assay should match the pH optimum of the enzyme being studied (e.g., Cathepsin C). The buffer system must be chosen to maintain this pH without inhibiting the enzyme or quenching the fluorescence of the product.

Substrate Concentration: The concentration of this compound should ideally be at or above the Michaelis-Menten constant (Kₘ) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.

Temperature: Assays are typically conducted at a constant, controlled temperature (e.g., 37°C) that is optimal for the enzyme's activity. nih.gov

Inhibitors and Activators: The presence of specific ions or molecules can significantly impact enzyme activity. For instance, studies on the related substrate glycyl-L-phenylalanine 2-naphthylamide have shown that ZnSO₄ can act as a considerable inhibitor of cathepsin C activity. nih.gov Conversely, some peptidases require activators, such as thiol compounds, for maximal activity.

| Parameter | Typical Value / Condition | Rationale |

|---|---|---|

| Excitation Wavelength (λex) | ~340 nm | Corresponds to the absorption maximum of the 2-naphthylamide product. |

| Emission Wavelength (λem) | ~410-425 nm | Corresponds to the fluorescence emission maximum of 2-naphthylamide. |

| pH | 5.0 - 7.5 | Dependent on the specific enzyme's optimal pH range (e.g., Cathepsins often have acidic optima). |

| Temperature | 25°C or 37°C | Standard physiological temperature to ensure optimal and reproducible enzyme activity. |

| Incubation Time | 10 - 60 minutes | Must be within the linear range of the reaction, before substrate depletion or product inhibition occurs. |

Spectrophotometric Quantification Strategies for Hydrolysis Products

While fluorometry is the most common detection method, the hydrolysis product, 2-naphthylamine (B18577), can also be quantified using spectrophotometry. This approach typically involves a secondary chemical reaction to convert the colorless 2-naphthylamine into a stable, colored product (a chromophore) that can be measured with a standard spectrophotometer.

A widely used method is the Bratton-Marshall reaction, which involves two steps:

Diazotization: The primary aromatic amine (2-naphthylamine) is reacted with sodium nitrite (B80452) in an acidic medium to form a diazonium salt.

Coupling: The diazonium salt is then coupled with a specific reagent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED), to produce a highly colored azo dye.

The resulting azo compound has a strong absorbance in the visible spectrum, typically around 520-580 nm. The intensity of the color, measured as absorbance, is proportional to the initial concentration of 2-naphthylamine. A novel spectrophotometric method for determining tryptophan involves a similar azo-coupling reaction that produces a pink product with an absorbance maximum at 522 nm. researchgate.netsrce.hr Another method for tryptophan determination uses sodium hypochlorite (B82951) pentahydrate to induce a crimson color with an absorption peak at 525 nm. nih.govplos.org

| Step | Reagent | Purpose | Detection Wavelength |

|---|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂) in acid | Converts 2-naphthylamine to a diazonium salt. | ~520-580 nm |

| Azo Coupling | N-(1-Naphthyl)ethylenediamine (NED) | Forms a stable, colored azo dye for quantification. |

This strategy is particularly useful when a fluorometer is unavailable or when the sample contains interfering fluorescent compounds.

Integration with Live-Cell Imaging Techniques for Real-Time Enzyme Activity Visualization

This compound can be integrated with live-cell imaging techniques to visualize enzyme activity in real-time and within its native cellular context. This application, often termed enzyme histochemistry or cytochemistry, provides crucial spatial and temporal information about biological processes. nih.govnih.gov

The principle remains the same: the substrate is introduced to living cells, where intracellular peptidases cleave it, releasing fluorescent 2-naphthylamide at the site of enzyme activity. By using fluorescence microscopy, researchers can map where the enzyme is active within the cell or tissue.

Challenges and considerations for live-cell imaging include:

Substrate Permeability: The substrate must be able to cross the cell membrane to reach intracellular enzymes.

Product Diffusion: A significant challenge with traditional fluorogenic probes is the tendency of the small, water-soluble fluorescent product (2-naphthylamide) to diffuse away from the site of its creation, blurring the spatial resolution. nih.gov

Phototoxicity: The high-intensity light used for fluorescence excitation can be damaging to living cells, limiting long-term imaging.

To overcome the issue of product diffusion, coupling agents can be used. For example, 5-nitrosalicylaldehyde can be included in the reaction mixture. It reacts with the released 2-naphthylamide to form an insoluble, fluorescent precipitate, effectively immobilizing the signal at the site of enzyme activity. nih.gov This approach has been successfully used to localize the activity of enzymes like cathepsin B. nih.gov The use of such substrates allows for the non-invasive detection of enzymatic activity in various settings, from individual cells to whole organisms. nih.gov

Coupling with Chromatographic or Electrophoretic Separations for Complex Sample Analysis

For complex biological samples where multiple enzymes may be present or where interfering substances could affect direct spectroscopic measurements, coupling the enzyme assay with a separation technique is a powerful strategy. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two such methods. nih.gov

The process involves first running the enzymatic reaction for a set period and then stopping it (e.g., by adding acid or an inhibitor). The entire reaction mixture is then injected into an HPLC or CE system.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC column can effectively separate the unhydrolyzed substrate (this compound), the dipeptide product (glycyl-L-tryptophan), and the fluorescent product (2-naphthylamide) based on their different polarities. nih.govnih.gov The separated components are then detected, typically using a UV or fluorescence detector. This allows for precise quantification of both the substrate consumed and the product formed, providing a robust measure of enzyme activity. A fluorescence detector set to the excitation/emission wavelengths of 2-naphthylamide would provide highly specific and sensitive quantification. nih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte buffer. This technique offers high resolution and requires very small sample volumes. Methods like Micellar Electrokinetic Chromatography (MEKC) can be used to separate the neutral substrate from its charged and uncharged products. nih.gov Detection can be achieved using UV absorbance or, for higher sensitivity, Laser-Induced Fluorescence (LIF). nih.gov

This coupling approach provides several advantages:

Future Directions and Emerging Research Paradigms for Glycyl L Tryptophan 2 Naphthylamide

Rational Design and Synthesis of Next-Generation Glycyl-L-Tryptophan 2-Naphthylamide Probes with Enhanced Specificity or Signal Properties

The design of next-generation protease probes inspired by this compound aims to overcome the limitations of existing tools and provide more precise and sensitive detection of peptidase activity. A key focus is the enhancement of specificity and signal properties through rational design and chemical synthesis.

One major avenue of research involves modifying the peptide sequence to create substrates that are more selective for specific proteases. sinica.edu.twnih.gov This can be achieved by creating libraries of peptide analogs and screening them against a panel of proteases to identify sequences with high specificity. sinica.edu.twnih.gov For example, the synthesis of a library of fluorogenic substrates with the general format Ac-Ala-X-X-(Arg/Lys)-coumarin has been used to map the specificity of various serine proteases. sinica.edu.twnih.gov This approach allows for the identification of cooperative interactions between substrate subsites, leading to the design of highly selective probes. sinica.edu.twnih.gov

Another critical area is the development of novel fluorophores to improve the signal properties of the probes. While the 2-naphthylamide group provides a fluorescent signal upon cleavage, newer fluorophores offer enhanced quantum yields, larger Stokes shifts, and emission wavelengths that are better suited for in vivo imaging. For instance, rhodamine-based assays offer significantly higher sensitivity compared to traditional coumarin-based substrates like those using 7-amino-4-methylcoumarin (B1665955) (AMC). biosyntan.de The use of Förster Resonance Energy Transfer (FRET) is another powerful strategy. biosyntan.denih.gov In FRET-based probes, a donor fluorophore and an acceptor quencher are positioned on opposite sides of the cleavage site. biosyntan.denih.gov Proteolytic cleavage separates the pair, resulting in a "turn-on" fluorescent signal with a high signal-to-noise ratio. biosyntan.dersc.org

Furthermore, the rational design of probes can incorporate features that enhance their utility in specific applications. This includes the addition of moieties that target the probe to particular cellular compartments or tissues, or the development of ratiometric probes that allow for more quantitative measurements of enzyme activity. rsc.org The synthesis of tryptophan analogs with modified indole (B1671886) rings or side chains can also be explored to fine-tune the substrate's interaction with the target peptidase. nih.govnih.govnih.govnih.gov

Integration into Systems Biology Approaches for Comprehensive Protease Network Analysis

The complexity of biological systems necessitates a move beyond the study of individual proteases to a more holistic understanding of protease networks. Integrating this compound-based probes and their next-generation counterparts into systems biology approaches is a crucial future direction. This will enable the comprehensive analysis of the "degradome" – the complete set of proteases and their activities in a cell or organism. nih.gov

Multiplex substrate profiling, which uses a diverse library of peptides, can reveal the substrate specificity of numerous peptidases simultaneously. nih.gov This approach, combined with mass spectrometry, allows for the identification of cleavage sites and the generation of substrate signatures for different proteases. nih.gov The data generated from these high-throughput methods can be used to build computational models of protease networks, providing insights into how these networks are regulated and how they contribute to various physiological and pathological processes. pnas.orgbiorxiv.orgnih.gov

Activity-based protein profiling (ABPP) is another powerful systems-level technique. While traditional ABPP uses probes that covalently bind to the active site of enzymes, fluorogenic substrates like this compound can be adapted for this purpose. By designing probes that become fluorescent upon cleavage and then react with the target enzyme, it may be possible to both measure activity and identify the responsible protease.

The integration of data from these protease-focused techniques with other "omics" data, such as genomics, transcriptomics, and metabolomics, will provide a more complete picture of cellular function. For instance, correlating changes in protease activity with alterations in gene expression or metabolite levels can help to elucidate the roles of specific proteases in signaling pathways and metabolic networks.

Novel Applications in Pathogen Biology and Host-Pathogen Interaction Studies

Proteases play critical roles in the lifecycle of many pathogens and in the complex interplay between pathogens and their hosts. nih.govnih.gov this compound and its derivatives have significant potential for novel applications in this field, from identifying virulence factors to developing new diagnostic and therapeutic strategies.

Many pathogenic bacteria and viruses produce proteases that are essential for their replication, invasion of host cells, and evasion of the host immune system. youtube.com Fluorogenic substrates can be used to screen for inhibitors of these pathogen-specific proteases, providing a starting point for the development of new antimicrobial and antiviral drugs. nih.gov For example, a fluorescent reporter for the HIV-1 protease has been developed to monitor its activity in living cells. nih.gov

Furthermore, these probes can be used to study the role of host proteases during infection. nih.gov Pathogens can manipulate host protease activity to their advantage, and understanding these interactions is crucial for elucidating disease mechanisms. nih.govmdpi.com By using probes that are specific for different host proteases, researchers can investigate how their activity changes in response to infection and how this contributes to the host's defense or the pathogen's survival. cdnsciencepub.comnih.gov

The development of fluorescent probes for in vivo imaging will be particularly valuable for studying host-pathogen interactions in the context of a whole organism. nih.gov Near-infrared fluorescence (NIRF) substrates, for example, can be detected in living animals, allowing for the real-time monitoring of protease activity during the course of an infection. nih.gov This can provide valuable information about the spatial and temporal dynamics of protease activity and its role in disease progression.

Exploration of Uncharacterized Peptidase Activities and Their Biological Roles

Despite significant advances in proteomics, a large number of proteases remain uncharacterized, with their substrates and biological functions largely unknown. biorxiv.orgnih.govbiorxiv.org this compound and libraries of related fluorogenic substrates represent a powerful tool for exploring this "dark matter" of the proteome.

By screening these substrate libraries against cell lysates or tissue extracts, it is possible to identify novel peptidase activities. nih.gov Once a novel activity is detected, the corresponding protease can be purified and identified using biochemical and proteomic techniques. The substrate specificity profile obtained from the library screen can provide initial clues about the potential biological substrates of the newly identified protease. pnas.orgbiorxiv.orgnih.gov

This approach can be particularly useful for discovering proteases that are involved in specific biological processes. For example, by comparing the protease activity profiles of healthy and diseased tissues, it may be possible to identify proteases that are dysregulated in disease. nih.gov These proteases could then be further investigated as potential biomarkers or therapeutic targets.

The exploration of uncharacterized peptidase activities is not limited to human biology. These methods can also be applied to a wide range of organisms, from bacteria and fungi to plants and animals, to discover novel proteases and elucidate their roles in diverse biological processes. This will not only expand our fundamental knowledge of enzymology but also open up new avenues for biotechnology and medicine.

Q & A

Q. What are the optimal storage and handling conditions for glycyl-L-tryptophan 2-naphthylamide to ensure stability in experiments?

The compound should be stored at -20°C in a dry environment to maintain stability for up to 12 months. For experimental use, dissolve it in DMSO to prepare stock solutions, which can be aliquoted and stored at -20°C for ~1 month. Allow the solution to equilibrate to room temperature for ≥1 hour before use to avoid precipitation. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What is the standard protocol for using this compound to induce lysosomal disruption in cell-based assays?

A common method involves treating cells with 200 µM this compound for 15–30 minutes. This disrupts cathepsin C-positive lysosomes via osmotic lysis. Validate disruption using fluorescent dyes like LysoTracker or by monitoring lysosomal enzyme activity (e.g., cathepsin C inhibition assays). Include controls with untreated cells and verify viability using assays like MTT or propidium iodide exclusion .

Q. How can researchers confirm successful lysosomal disruption after this compound treatment?

Use fluorescence-based calcium imaging (e.g., fura-2 AM) to detect lysosomal Ca²⁺ release. Alternatively, assess lysosomal membrane integrity via galectin-3 recruitment (a marker of lysosomal damage) using immunofluorescence or Western blotting. Confocal microscopy with lysosomal markers (e.g., LAMP1) can also visualize structural changes .

Q. What are the solubility limitations of this compound, and how do they affect experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves readily in DMSO. Prepare stock solutions at 10–50 mM in DMSO and dilute into cell culture media to ≤0.1% DMSO (v/v) to avoid solvent toxicity. For in vivo studies, consider alternative delivery methods (e.g., nanoparticle encapsulation) to enhance bioavailability .

Q. How does this compound compare to other lysosome-disrupting agents (e.g., Leu-Leu-O-Me [LLOMe])?

Unlike LLOMe, which targets cathepsin B, this compound specifically disrupts cathepsin C-positive lysosomes , making it suitable for studying pathways dependent on this enzyme (e.g., neutrophil serine protease activation). However, LLOMe may induce broader lysosomal damage, necessitating careful selection based on the research objective .

Advanced Research Questions

Q. How can contradictory results in this compound-induced lysosomal Ca²⁺ release be resolved across different cell types?

Contradictions may arise from cell-specific lysosomal Ca²⁺ storage capacity or variations in cathepsin C expression. Perform quantitative PCR or Western blotting to assess cathepsin C levels. Use calcium chelators (e.g., BAPTA-AM) to distinguish lysosomal vs. endoplasmic reticulum Ca²⁺ contributions. Parallel experiments with siRNA-mediated cathepsin C knockdown can clarify mechanism specificity .

Q. What experimental strategies mitigate off-target effects of this compound in autophagy studies?

Combine this compound with autophagy inhibitors (e.g., chloroquine for lysosomal pH neutralization) to isolate primary effects. Validate findings using genetic models (e.g., ATG5/7 knockouts) or alternative lysosomal disruptors. Monitor autophagic flux via LC3-II/p62 Western blotting or tandem fluorescent mRFP-GFP-LC3 reporters .

Q. How does this compound interact with immunomodulatory pathways (e.g., IDO-mediated tryptophan metabolism)?

While this compound itself does not directly inhibit IDO, its lysosomal disruption may alter tryptophan availability for downstream metabolites (e.g., kynurenine). Co-treatment with IDO inhibitors (e.g., epacadostat) and LC-MS/MS-based metabolomic profiling can elucidate crosstalk between lysosomal function and immunometabolic pathways .

Q. What advanced imaging techniques enhance spatial resolution of this compound-induced lysosomal damage?

Use super-resolution microscopy (e.g., STED or SIM) to visualize sub-lysosomal structural changes. Correlative light-electron microscopy (CLEM) can provide ultrastructural insights. For dynamic studies, employ live-cell imaging with pH-sensitive probes (e.g., pHrodo) to track lysosomal membrane permeability in real time .

Q. How can this compound be integrated into multi-omics studies to explore lysosomal-cytosolic crosstalk?

Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map lysosomal stress responses. For metabolomics, use untargeted LC-MS to identify dysregulated metabolites (e.g., sphingolipids, amino acids). Pair with CRISPR-Cas9 screens to identify genetic modifiers of lysosomal resilience .

Key Methodological Considerations

- Controls : Include vehicle (DMSO)-treated controls and cathepsin C knockout/knockdown models.

- Dose Optimization : Perform dose-response curves (10–500 µM) to balance efficacy and cytotoxicity.

- Data Validation : Use orthogonal methods (e.g., cathepsin activity assays, galectin-3 puncta quantification) to confirm lysosomal disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.